molecular formula C12H19NO3 B6799072 N-[(3R,4S)-4-hydroxyoxolan-3-yl]-1-methylcyclohex-3-ene-1-carboxamide

N-[(3R,4S)-4-hydroxyoxolan-3-yl]-1-methylcyclohex-3-ene-1-carboxamide

Cat. No.: B6799072
M. Wt: 225.28 g/mol
InChI Key: GUVIPCSVXOUCFN-UVTZGIPTSA-N
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Description

N-[(3R,4S)-4-hydroxyoxolan-3-yl]-1-methylcyclohex-3-ene-1-carboxamide is a complex organic compound characterized by its unique structural features, including a hydroxyoxolan ring and a cyclohexene carboxamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Properties

IUPAC Name

N-[(3R,4S)-4-hydroxyoxolan-3-yl]-1-methylcyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(5-3-2-4-6-12)11(15)13-9-7-16-8-10(9)14/h2-3,9-10,14H,4-8H2,1H3,(H,13,15)/t9-,10-,12?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVIPCSVXOUCFN-UVTZGIPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC=CC1)C(=O)NC2COCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC=CC1)C(=O)N[C@@H]2COC[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,4S)-4-hydroxyoxolan-3-yl]-1-methylcyclohex-3-ene-1-carboxamide typically involves multiple steps:

    Formation of the Hydroxyoxolan Ring: This step often starts with the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions to form the oxolan ring.

    Introduction of the Cyclohexene Moiety: The cyclohexene ring can be introduced via a Diels-Alder reaction, where a diene reacts with a dienophile under thermal or catalytic conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the oxolan ring can undergo oxidation to form a ketone or aldehyde, depending on the reagents and conditions used.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxy group, to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like alkoxides or carboxylates can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

N-[(3R,4S)-4-hydroxyoxolan-3-yl]-1-methylcyclohex-3-ene-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3R,4S)-4-hydroxyoxolan-3-yl]-1-methylcyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyoxolan ring and the carboxamide group are key functional groups that facilitate binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[(3R,4S)-4-hydroxyoxolan-3-yl]-1-methylcyclohexane-1-carboxamide: Similar structure but lacks the double bond in the cyclohexene ring.

    N-[(3R,4S)-4-hydroxyoxolan-3-yl]-1-methylcyclohex-3-ene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

Uniqueness

N-[(3R,4S)-4-hydroxyoxolan-3-yl]-1-methylcyclohex-3-ene-1-carboxamide is unique due to the presence of both the hydroxyoxolan ring and the cyclohexene carboxamide moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.

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